molecular formula C8H12O4 B2507353 (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one CAS No. 1193523-95-3

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B2507353
CAS No.: 1193523-95-3
M. Wt: 172.18
InChI Key: OVTNSAGYNLKXNZ-ZETCQYMHSA-N
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Description

(S)-7-Hydroxy-1,4-dioxaspiro[45]decan-8-one is a chemical compound with a unique spirocyclic structure This compound is characterized by a dioxaspiro ring system, which consists of a spiro-connected dioxolane and cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one can be achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the desired spirocyclic compound with high yield and selectivity . The reaction conditions typically include the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and solvent conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques to achieve the desired product purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with molecular targets through its hydroxyl and carbonyl functional groups. These interactions can lead to the formation of hydrogen bonds, covalent bonds, or other types of chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: Lacks the hydroxyl group at the 7th position, resulting in different reactivity and applications.

    2,8-Diazaspiro[4.5]decan-1-one:

    1-Thia-4,8-diazaspiro[4.5]decan-3-one: Incorporates sulfur and nitrogen atoms, offering unique biological activities and applications.

Uniqueness

(S)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is unique due to the presence of the hydroxyl group, which enhances its chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various research and industrial applications, distinguishing it from other spirocyclic compounds.

Properties

IUPAC Name

(7S)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTNSAGYNLKXNZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@@H](C1=O)O)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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